Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate
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Overview
Description
Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate typically involves the reaction of 5-chlorothiazolo[5,4-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazolo[5,4-d]pyrimidine derivatives.
Scientific Research Applications
Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strand and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: Known for its phosphoinositide 3-kinase inhibitory activity.
Thiazolo[4,5-b]pyridine: Exhibits high antioxidant, antimicrobial, and antitumor activities
Uniqueness
Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Properties
Molecular Formula |
C8H7ClN4O2S |
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Molecular Weight |
258.69 g/mol |
IUPAC Name |
ethyl N-(5-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)carbamate |
InChI |
InChI=1S/C8H7ClN4O2S/c1-2-15-8(14)13-7-11-4-3-10-6(9)12-5(4)16-7/h3H,2H2,1H3,(H,11,13,14) |
InChI Key |
MXDFPKDNQYNZPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=CN=C(N=C2S1)Cl |
Origin of Product |
United States |
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